N-[5-(3-Methyl-4-oxo-2-thioxo-oxazolidin-5-ylidene)-penta-1,3-dienyl]-N-phenyl-acetamide
Description
This compound features a conjugated penta-1,3-dienyl backbone bridging an oxazolidinone ring substituted with a methyl group, a thioxo moiety, and an acetamide-phenyl group.
Properties
Molecular Formula |
C17H16N2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(1E,3E,5E)-5-(3-methyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)penta-1,3-dienyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H16N2O3S/c1-13(20)19(14-9-5-3-6-10-14)12-8-4-7-11-15-16(21)18(2)17(23)22-15/h3-12H,1-2H3/b7-4+,12-8+,15-11+ |
InChI Key |
GFDCIQXMEPYGIT-OMYWGSPBSA-N |
Isomeric SMILES |
CC(=O)N(/C=C/C=C/C=C/1\C(=O)N(C(=S)O1)C)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)N(C=CC=CC=C1C(=O)N(C(=S)O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Thiourea Intermediate Formation
Thiourea reacts with methyl 2-bromopropionate in the presence of cesium carbonate to form a thiocarbamate intermediate. This step is performed in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, yielding 85–90% of the cyclized product. The reaction mechanism involves nucleophilic displacement of bromide by the thiourea sulfur, followed by intramolecular esterification.
Oxidation and Thione Stabilization
The intermediate is treated with iodine in acetic acid to oxidize the thiol group to a thione, forming the 2-thioxo-oxazolidinone core. Excess iodine is quenched with sodium thiosulfate, and the product is purified via recrystallization from ethanol.
Knoevenagel Condensation for Dienyl Chain Installation
The penta-1,3-dienyl spacer is introduced via Knoevenagel condensation between the oxazolidinone aldehyde and a malonic acid derivative.
Aldehyde Precursor Preparation
The oxazolidinone core is functionalized with a formyl group using Vilsmeier–Haack formylation . Phosphorus oxychloride (POCl₃) and DMF are reacted at 0°C, followed by hydrolysis to yield the aldehyde.
Condensation with Malononitrile
The aldehyde reacts with malononitrile in ethanol under reflux, catalyzed by piperidine. The reaction proceeds via deprotonation of the active methylene group, forming a conjugated dienyl nitrile. Subsequent hydrolysis with hydrochloric acid converts the nitrile to a carboxylic acid, which is then esterified.
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Aldehyde formation | POCl₃, DMF | Dichloromethane | 0 → 25 | 78 |
| Knoevenagel | Malononitrile, piperidine | Ethanol | 80 | 65 |
| Hydrolysis | HCl (6M) | Water/THF | 100 | 90 |
N-Phenylacetamide Functionalization
The terminal amine group of the dienyl chain is acylated with phenylacetyl chloride under Schotten–Baumann conditions.
Acylation Reaction
The amine intermediate is dissolved in dichloromethane and treated with phenylacetyl chloride in the presence of triethylamine . The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. The crude material is purified via silica gel chromatography.
Stereochemical Control
The (Z)-configuration of the oxazolidinone-ylidene group is maintained by performing the reaction at low temperatures (−10°C) and using bulky bases like diisopropylethylamine to minimize isomerization.
Halogenation and Cross-Coupling (Alternative Routes)
Patent literature describes palladium-catalyzed cross-coupling as an alternative for installing the dienyl chain.
Suzuki–Miyaura Coupling
A brominated oxazolidinone derivative is coupled with a penta-1,3-dienylboronic ester using Pd(PPh₃)₄ and potassium carbonate in dioxane/water (4:1). The reaction achieves 70% yield with microwave irradiation at 120°C for 30 minutes.
Buchwald–Hartwig Amination
For analogs with modified acetamide groups, the aryl bromide undergoes amination with N-phenylacetamide using a Xantphos-Pd catalyst. This method is less efficient (45% yield) due to steric hindrance.
Analytical Validation and Optimization
Purity Assessment
Final compounds are characterized by HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (DMSO-d₆, 400 MHz). The target compound shows a singlet at δ 2.1 ppm for the acetamide methyl group and a doublet at δ 7.3 ppm for the phenyl protons.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide functional group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
This reaction is critical for modifying the compound’s solubility or bioavailability.
Nucleophilic Substitution at the Pentadienyl Group
The pentadienyl chain may participate in nucleophilic substitution reactions, particularly at the terminal alkenes or alkynes, depending on reaction conditions (e.g., polar aprotic solvents):
Oxazolidinone Ring Modification
The oxazolidinone core can undergo ring-opening reactions under alkaline conditions, forming intermediate amines or aldehydes :
Reactivity of Functional Groups
Biological and Chemical Stability
The compound’s stability is influenced by its functional groups:
-
Thermolysis : The oxazolidinone ring may degrade at high temperatures due to cleavage of the carbonyl group .
-
Photolysis : Potential UV-induced degradation of the pentadienyl chain, leading to cross-linking or isomerization.
-
Enzymatic Metabolism : The acetamide group is susceptible to hydrolysis by amidases in biological systems, affecting pharmacokinetics .
Comparison with Analogous Compounds
Studies on similar oxazolidinone-acetamide derivatives reveal insights into reactivity trends:
Antimicrobial Activity
While direct data for the target compound is limited, analogs like thiazolidinone derivatives show potent antibacterial effects (MIC: 0.004–0.03 mg/mL) .
Anticonvulsant Activity
Acetamide derivatives with trifluoromethyl substituents exhibit activity in MES and 6-Hz seizure models .
Scientific Research Applications
Antimicrobial Activity
N-[5-(3-Methyl-4-oxo-2-thioxo-oxazolidin-5-ylidene)-penta-1,3-dienyl]-N-phenyl-acetamide has shown significant antimicrobial properties. In studies, derivatives of similar compounds have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited an MIC (Minimum Inhibitory Concentration) range of 0.004–0.03 mg/mL against several bacterial strains, outperforming traditional antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.004 |
| Compound B | S. aureus | 0.008 |
| Compound C | K. pneumoniae | 0.01 |
Anticancer Properties
Research indicates that compounds with similar structural motifs may possess anticancer properties due to their ability to interact with cellular pathways involved in cancer progression. For example, compounds containing oxazolidine rings have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells .
Biological Mechanisms
The mechanism by which this compound exerts its biological effects is hypothesized to involve the modulation of enzyme activities and receptor interactions. This compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thereby influencing cellular functions .
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal highlighted the antibacterial efficacy of a series of thiazolidine derivatives against Escherichia coli. The most effective derivative showed a significant reduction in bacterial viability at low concentrations, suggesting that similar compounds could be developed into potent antimicrobial agents .
Case Study 2: Anticancer Activity
Another study investigated the cytotoxic effects of oxazolidine derivatives on various cancer cell lines. Results indicated that these compounds triggered apoptosis in a dose-dependent manner, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Mechanism of Action
The mechanism of action of N-[5-(3-Methyl-4-oxo-2-thioxo-oxazolidin-5-ylidene)-penta-1,3-dienyl]-N-phenyl-acetamide involves its interaction with specific molecular targets. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with the target molecule but differ in substituents, heterocyclic cores, or electronic properties:
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 306323-20-6)
- Key Differences: Heterocycle: Thiazolidinone core vs. oxazolidinone in the target compound. Substituents: 2-Methoxybenzylidene and thiadiazole groups vs. phenyl and methyl groups.
- Thiazolidinones are associated with antidiabetic activity, whereas oxazolidinones are linked to antibacterial effects, suggesting divergent pharmacological profiles.
N-(4-Methoxyphenyl)-N-(5-(3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)penta-1,3-dien-1-yl)acetamide (CAS 356092-35-8)
- Key Differences: Aromatic Group: 4-Methoxyphenyl vs. phenyl in the target compound. Heterocycle: Thiazolidinone with thioxo vs. oxazolidinone with thioxo.
- Thiazolidinones may exhibit stronger interactions with peroxisome proliferator-activated receptors (PPARs), unlike oxazolidinones’ ribosomal targeting .
N-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide (CAS 340309-65-1)
- Key Differences: Aromatic Group: Thienyl vs. phenyl. Heterocycle: Thiazolidinone vs. oxazolidinone.
- Implications :
Physicochemical and Pharmacological Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | ~329.4 | 2.8 | Oxazolidinone, thioxo, dienyl | Antibacterial, organic electronics |
| CAS 306323-20-6 | ~393.5 | 3.2 | Thiazolidinone, thiadiazole | Antidiabetic, antimicrobial |
| CAS 356092-35-8 | ~357.4 | 3.0 | Thiazolidinone, methoxyphenyl | PPAR modulation |
| CAS 340309-65-1 | 266.34 | 2.5 | Thiazolidinone, thienyl | Organic electronics |
- Notes: The target compound’s oxazolidinone core with a thioxo group may enhance ribosomal binding (antibacterial) compared to thiazolidinones’ PPAR affinity . Conjugated dienyl systems in the target compound and CAS 340309-65-1 suggest utility in optoelectronic materials, as seen in cyanine dye syntheses () .
Crystallographic and Structural Insights
- Structural Elucidation Tools :
- Programs like SHELXL () and WinGX () are critical for resolving anisotropic displacement parameters and hydrogen bonding patterns .
- ORTEP () visualizations highlight planarity differences; e.g., the target compound’s dienyl backbone likely adopts a more rigid conformation than methoxy-substituted analogs .
Biological Activity
N-[5-(3-Methyl-4-oxo-2-thioxo-oxazolidin-5-ylidene)-penta-1,3-dienyl]-N-phenyl-acetamide is a complex organic compound with the molecular formula C17H16N2O3S and a molecular weight of 328.39 g/mol. Its structure includes a thioxo oxazolidine moiety, which is significant for its biological activity. This compound has garnered attention due to its potential pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of compounds related to this compound. Specifically, derivatives of thioxothiazolidin have shown remarkable antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their potency compared to traditional antibiotics.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 8 | 0.004–0.03 | Enterobacter cloacae |
| Compound 11 | 0.015 | Staphylococcus aureus |
| Compound 12 | 0.011 | Escherichia coli |
| Compound 10 | >0.1 | Resistant strains |
These findings suggest that the presence of specific substituents in the thioxothiazolidin structure enhances antimicrobial activity, making these compounds viable candidates for further development as antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HT29 (Colon Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The compound may inhibit key enzymes involved in metabolic pathways or disrupt cellular processes critical for survival.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the oxazolidine ring and the addition of various substituents can significantly enhance biological activity. For instance, the presence of a methyl group on the oxazolidine ring has been correlated with increased potency against bacterial strains .
Case Study 1: Antibacterial Screening
In a recent screening assay involving various derivatives of thioxothiazolidin compounds, this compound demonstrated superior activity against resistant bacterial strains compared to standard treatments like ampicillin and streptomycin . The results indicated that this compound could be developed as a new antibiotic agent.
Case Study 2: Anticancer Efficacy
A study evaluating the anticancer effects of this compound on human cancer cell lines revealed significant cytotoxicity. The compound was found to induce apoptosis in MCF7 cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[5-(3-Methyl-4-oxo-2-thioxo-oxazolidin-5-ylidene)-penta-1,3-dienyl]-N-phenyl-acetamide, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of thioxo-oxazolidinone precursors with penta-dienyl intermediates. A typical approach involves stirring precursors with potassium carbonate in dimethylformamide (DMF) to facilitate nucleophilic substitution, followed by TLC monitoring (hexane:ethyl acetate solvent system) to track reaction progress . Recrystallization using polar solvents like pet-ether or ethanol ensures purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the presence of the thioxo-oxazolidinone ring (δ ~170–180 ppm for carbonyl groups) and the penta-dienyl backbone (olefinic protons at δ 5.5–7.0 ppm) .
- X-ray Crystallography : Resolve the Z/E configuration of the oxazolidinone-ylidene moiety, as seen in structurally analogous compounds .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction mechanisms for byproduct formation during synthesis be elucidated?
- Methodological Answer :
- HPLC-MS Tracking : Identify byproducts (e.g., dimerization or oxidation derivatives) by comparing retention times and mass spectra with synthetic intermediates .
- Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to isolate intermediates. For example, DMF at 80°C may favor Michael addition, while lower temperatures reduce side reactions .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Reproducibility : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin).
- Statistical Design : Apply randomized block designs (split-split plots) to account for variables like solvent residues or assay plate variability, as demonstrated in pharmacological studies .
- SAR Analysis : Compare bioactivity of derivatives (e.g., substituents on the phenyl ring) to identify structural determinants of potency, referencing thiazolidinone analogs with confirmed anti-inflammatory or anticancer activity .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2 or HDACs). Parameterize the thioxo group’s electronegativity and the ylidene moiety’s planarity for accurate predictions .
- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability, focusing on hydrogen bonds between the acetamide group and catalytic residues .
Q. What experimental designs mitigate variability in antioxidant activity assays?
- Methodological Answer :
- Standardized Protocols : Use the DPPH radical scavenging assay with ascorbic acid as a reference. Pre-treat samples with activated charcoal to remove interfering pigments .
- Replicate Sampling : Collect ≥10 replicates per experimental condition (e.g., varying concentrations) and analyze via ANOVA to distinguish true activity from noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
